molecular formula C12H21NO3 B1639871 trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 184368-70-5

trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1639871
CAS RN: 184368-70-5
M. Wt: 227.3 g/mol
InChI Key: ADBYGASBXODWTQ-RKDXNWHRSA-N
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Description

“trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 184368-70-5 . It has a molecular weight of 227.3 . The IUPAC name for this compound is "tert-butyl (2S,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate" . It is a white solid .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO3 . The InChI code is "1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1" .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 227.3 . The molecular formula is C12H21NO3 .

Scientific Research Applications

Synthesis of Alkaloids and Pharmaceuticals

trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is used in the enantioselective synthesis of various biologically active alkaloids. This includes the preparation of sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine, demonstrating its versatility as a chiral building block in pharmaceutical chemistry (Passarella et al., 2005).

Precursor for Enantiopure Derivatives

The compound also serves as a precursor for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. Its reduction by specific reagents allows for the production of these derivatives, which are valuable in the synthesis of complex molecules (Marin et al., 2004).

Catalytic Applications

In catalysis, derivatives of this compound have been used. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, derived from this compound, act as catalysts in oxidative cyclization reactions (Dönges et al., 2014).

Organic Synthesis

This compound is involved in various organic synthesis processes. Its derivatives facilitate regioselective hydrolysis and transesterification under certain conditions, highlighting its utility in organic chemistry (Krivec et al., 2016).

Stereoselective Synthesis

It's also used in asymmetric syntheses, like in the preparation of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These processes underscore its role in creating specific stereoisomers for complex molecular structures (Xue et al., 2002).

Safety and Hazards

The safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl (2R,6R)-2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYGASBXODWTQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184368-70-5
Record name trans-2,6-Dimethylpiperidin-4-one, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

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